

An In-depth Technical Guide to 3'-Hydroxydehydroaglaiastatin (CAS No. 259143-58-3)

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Compound of Interest

Compound Name: 3'-Hydroxydehydroaglaiastatin

Cat. No.: B1640760

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Abstract

3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (or flavagline) class of natural products, is a potent bioactive compound isolated from plants of the *Aglaia* genus. Rocaglamides have garnered significant interest in the scientific community for their pronounced cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of **3'-Hydroxydehydroaglaiastatin** and its related analogues, focusing on its chemical properties, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

3'-Hydroxydehydroaglaiastatin is a complex heterocyclic molecule with the chemical formula $C_{31}H_{28}N_2O_7$ and a molecular weight of 540.56 g/mol. As a derivative of aglaiastatin, it is characterized by a cyclopenta[b]benzofuran core structure. The presence of a hydroxyl group at the 3' position of the aromatic ring is a key structural feature that is suggested to enhance its biological activity.

Property	Value	Source
CAS Number	259143-58-3	N/A
Molecular Formula	C ₃₁ H ₂₈ N ₂ O ₇	N/A
Molecular Weight	540.56 g/mol	N/A
Class	Rocaglamide (Flavagline)	[1][2]
Natural Source	Aglaia species (e.g., Aglaia odorata)	[3][4]

Biological Activity and Cytotoxicity

While specific quantitative data for **3'-Hydroxydehydroaglaiaastatin** is limited in publicly available literature, extensive research on closely related rocaglamide derivatives demonstrates their potent cytotoxic and antiproliferative effects across various cancer cell lines. The data for representative rocaglamides are summarized below, suggesting the potential efficacy of **3'-Hydroxydehydroaglaiaastatin**.

Table 1: Cytotoxic Activity of Rocaglamide Derivatives against Human Cancer Cell Lines

Compound	Cell Line	IC ₅₀ (μM)
Rocaglaol	HL-60 (Leukemia)	0.007-0.095
SMMC-7721 (Hepatocellular Carcinoma)	0.007-0.095	0.007-0.095
A-549 (Lung Carcinoma)	0.007-0.095	
MCF-7 (Breast Adenocarcinoma)	0.007-0.095	
SW480 (Colon Adenocarcinoma)	0.007-0.095	
Rocaglamide	HL-60 (Leukemia)	
SMMC-7721 (Hepatocellular Carcinoma)	0.007-0.095	0.007-0.095
A-549 (Lung Carcinoma)	0.007-0.095	
MCF-7 (Breast Adenocarcinoma)	0.007-0.095	
SW480 (Colon Adenocarcinoma)	0.007-0.095	
Dehydroaglaiastatin	HepG2 (Hepatocellular Carcinoma)	0.69
Aglaodoratin C	HT-29 (Colon Cancer)	0.097 - 6.25
SMMC-7721 (Hepatocellular Carcinoma)	0.097 - 6.25	0.097 - 6.25
MG-63 (Osteosarcoma)	0.097 - 6.25	
Aglaodoratin D	HT-29 (Colon Cancer)	
SMMC-7721 (Hepatocellular Carcinoma)	0.097 - 6.25	
MG-63 (Osteosarcoma)	0.097 - 6.25	

Aglaodoratin E	HT-29 (Colon Cancer)	0.097 - 6.25
SMMC-7721 (Hepatocellular Carcinoma)	0.097 - 6.25	
MG-63 (Osteosarcoma)	0.097 - 6.25	

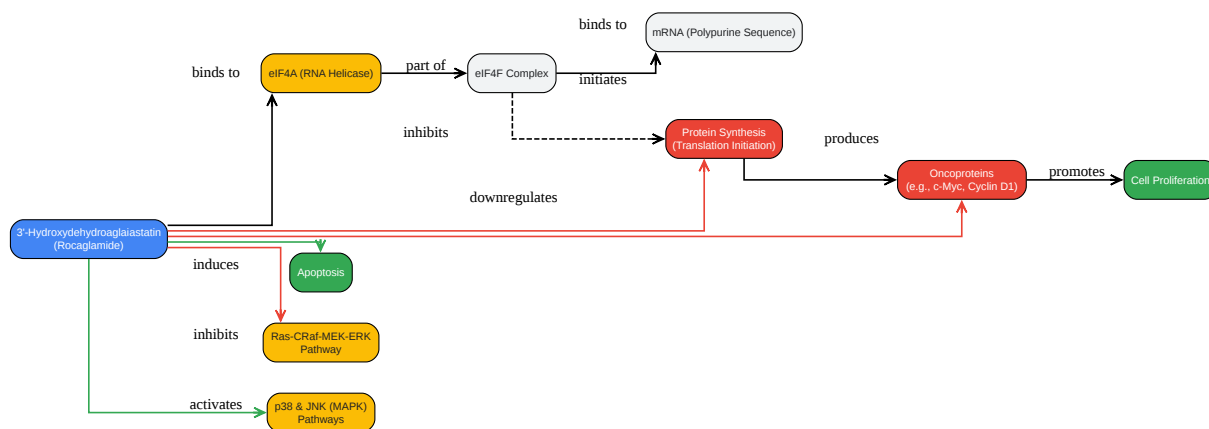
Note: The IC₅₀ values for Rocaglaol and Rocaglamide are presented as a range as reported in the source literature.[\[3\]](#)[\[4\]](#)

Mechanism of Action

The primary mechanism of action for rocaglamides is the inhibition of protein synthesis.[\[1\]](#)[\[5\]](#)[\[6\]](#) This is achieved by targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) By binding to eIF4A, rocaglamides clamp the protein onto polypurine sequences within the 5' untranslated regions of specific mRNAs, thereby stalling the scanning of the 43S pre-initiation complex and inhibiting the initiation of translation.[\[7\]](#)[\[10\]](#) This selective inhibition of protein synthesis leads to the downregulation of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as c-Myc and Cyclin D1.[\[5\]](#)

The inhibition of translation initiation by rocaglamides triggers a cascade of downstream cellular events, including:

- **Cell Cycle Arrest:** Rocaglamides can induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cell proliferation.[\[1\]](#)[\[6\]](#)
- **Induction of Apoptosis:** By suppressing the expression of anti-apoptotic proteins and activating stress-related signaling pathways, rocaglamides promote programmed cell death in cancer cells.[\[1\]](#)
- **Inhibition of Key Signaling Pathways:** The Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer, is a key target of rocaglamides.[\[1\]](#)[\[11\]](#) They also activate the pro-apoptotic MAPK p38 and JNK signaling pathways.[\[1\]](#)



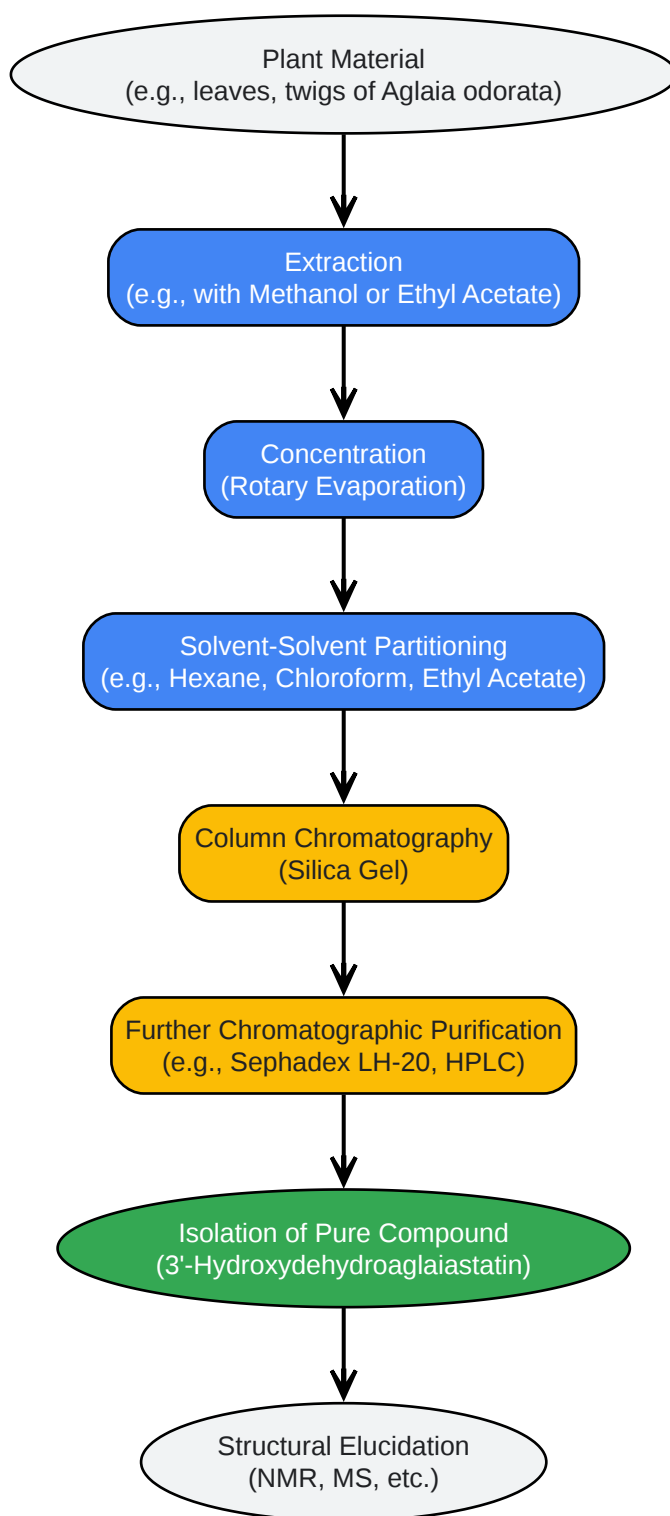
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Figure 1. Simplified signaling pathway of Rocaglamide's mechanism of action.

Experimental Protocols

General Isolation Protocol for Rocaglamide Derivatives from *Aglaia* species

The following is a generalized protocol for the isolation of rocaglamide derivatives, including **3'-Hydroxydehydroaglaiaastatin**, from plant material. Specific details may vary depending on the plant species and the target compound.



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Figure 2. General workflow for the isolation of Rocaglamide derivatives.

Methodology:

- **Extraction:** Dried and powdered plant material (e.g., leaves, twigs) is extracted with a suitable organic solvent such as methanol or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- **Solvent-Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of the constituent compounds. Rocaglamides are typically found in the ethyl acetate or chloroform fractions.
- **Column Chromatography:** The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity for the stationary phase.
- **Further Chromatographic Purification:** Fractions containing the compounds of interest are further purified using techniques such as gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structural Elucidation:** The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

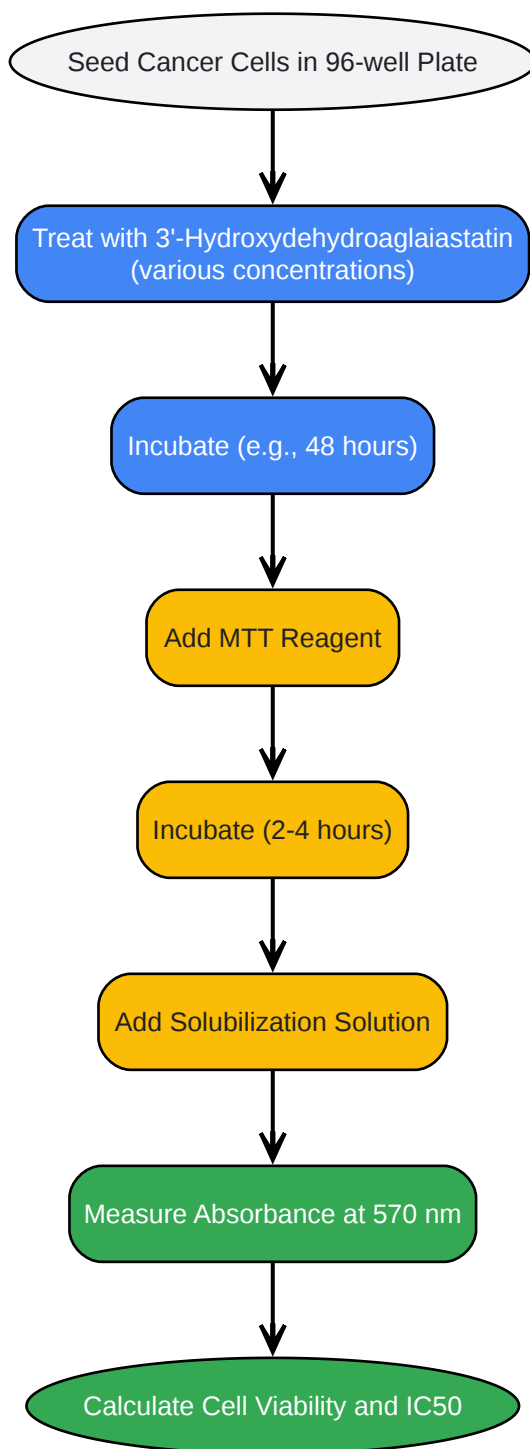
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10^3 to 1×10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO_2 .

- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., **3'-Hydroxydehydroaglaistatin**) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.



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Figure 3. Workflow for a typical MTT cytotoxicity assay.

Future Directions

3'-Hydroxydehydroaglaistatin represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

- **Total Synthesis:** Development of an efficient and scalable total synthesis of **3'-Hydroxydehydroaglaistatin** to enable further biological evaluation and structure-activity relationship (SAR) studies.
- **Comprehensive Biological Evaluation:** Determination of the IC₅₀ values of **3'-Hydroxydehydroaglaistatin** against a broader panel of cancer cell lines, including drug-resistant lines.
- **In Vivo Efficacy:** Evaluation of the anti-tumor efficacy of **3'-Hydroxydehydroaglaistatin** in preclinical animal models of cancer.
- **Mechanism of Action Studies:** Detailed investigation into the specific molecular targets and signaling pathways modulated by **3'-Hydroxydehydroaglaistatin** to fully elucidate its mechanism of action.
- **Pharmacokinetic and Pharmacodynamic Studies:** Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of the compound.

Conclusion

3'-Hydroxydehydroaglaistatin, a member of the rocaglamide family of natural products, holds significant potential as a novel therapeutic agent for the treatment of cancer. Its potent cytotoxic activity, attributed to the inhibition of translation initiation, makes it an attractive candidate for further investigation. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.

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